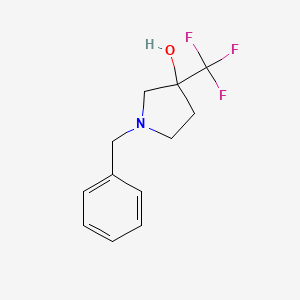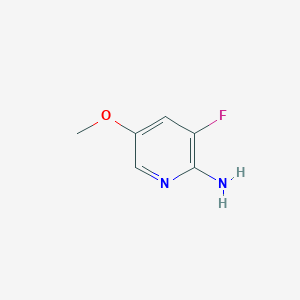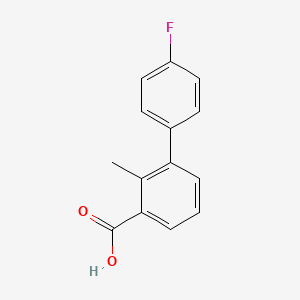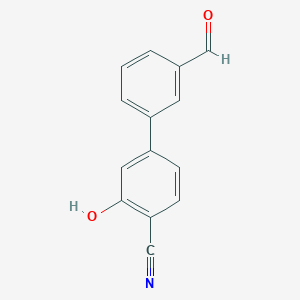
2-Cyano-5-(3-formylphenyl)phenol
Descripción general
Descripción
“2-Cyano-5-(3-formylphenyl)phenol” is a chemical compound with the CAS Number: 1261931-47-8 and a molecular weight of 223.23 . Its IUPAC name is 3’-formyl-3-hydroxy [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The linear formula of “2-Cyano-5-(3-formylphenyl)phenol” is C14H9NO2 . The InChI code is 1S/C14H9NO2/c15-8-13-5-4-12 (7-14 (13)17)11-3-1-2-10 (6-11)9-16/h1-7,9,17H .Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyano-5-(3-formylphenyl)phenol” are not available, phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-Cyano-5-(3-formylphenyl)phenol” is 223.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Application in Synthesis and Anti-Inflammatory Activities
A study conducted by Madhavi and Sreeramya (2017) explored the synthesis of novel compounds related to 2-Cyano-5-(3-formylphenyl)phenol. These compounds exhibited significant in vitro antioxidant properties and in vivo anti-inflammatory activities. The synthesis process involved Knoevenagel condensation and the active compounds demonstrated a notable inhibition of rat paw edema, highlighting their potential in anti-inflammatory applications (Madhavi & Sreeramya, 2017).
Role in Oxidative Cross-Coupling of Phenols
Elsler et al. (2014) described a method for the oxidative cross-coupling of phenols, which is relevant to the context of 2-Cyano-5-(3-formylphenyl)phenol. This method, involving electrochemical processes, allows for the formation of mixed biphenols with high selectivity, offering a potential pathway for the synthesis of derivatives of 2-Cyano-5-(3-formylphenyl)phenol (Elsler et al., 2014).
Photoluminescent Material Development
Ekinci et al. (2000) investigated the electrooxidation of a compound structurally similar to 2-Cyano-5-(3-formylphenyl)phenol, leading to the discovery of a new class of photoluminescent materials. This suggests potential applications of 2-Cyano-5-(3-formylphenyl)phenol in the development of photoluminescent compounds (Ekinci et al., 2000).
Antibacterial Properties
Research by Shu-jun (2006) on a related compound, 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, demonstrated significant antibacterial properties. This suggests that derivatives of 2-Cyano-5-(3-formylphenyl)phenol might possess similar antibacterial potential, which could be explored in future studies (Shu-jun, 2006).
Applications in Metal-Catalyzed Reactions
Miura and Murakami (2005) described a Rhodium-catalyzed annulation reaction using 2-cyanophenylboronic acid, a compound related to 2-Cyano-5-(3-formylphenyl)phenol. This indicates potential applications of 2-Cyano-5-(3-formylphenyl)phenol in metal-catalyzed synthesis reactions, particularly in the formation of complex organic structures (Miura & Murakami, 2005).
Propiedades
IUPAC Name |
4-(3-formylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFYTFYZTXXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684643 | |
| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-formylphenyl)phenol | |
CAS RN |
1261931-47-8 | |
| Record name | 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



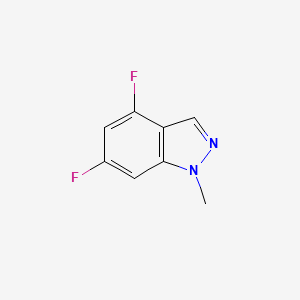

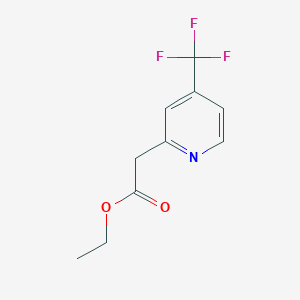
![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)


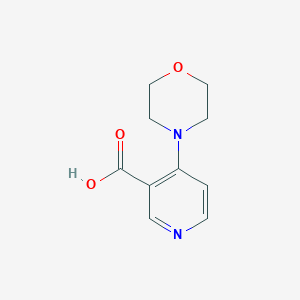

![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)
